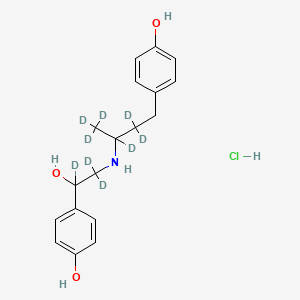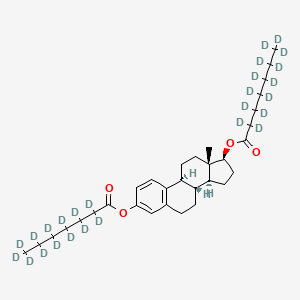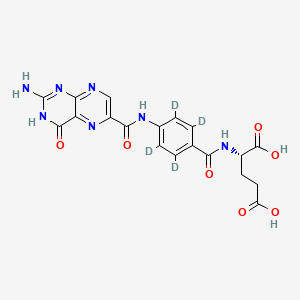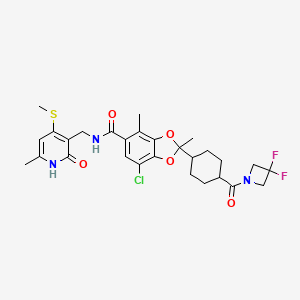
Ezh2-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezh2-IN-9 is a small molecule inhibitor targeting the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, which is often associated with cancer progression and other diseases. This compound has been developed as a potential therapeutic agent for the treatment of various cancers by inhibiting the activity of EZH2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards EZH2.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ezh2-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ezh2-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the growth of cancer cells by targeting EZH2.
Epigenetics: The compound is used to study the role of EZH2 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a lead compound for the development of new EZH2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to investigate the biological pathways and molecular mechanisms regulated by EZH2, providing insights into various physiological and pathological processes.
Wirkmechanismus
Ezh2-IN-9 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to the repression of gene transcription. By inhibiting EZH2, this compound prevents the formation of H3K27me3, thereby allowing the expression of genes that are normally repressed. This can result in the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation . The molecular targets and pathways involved include the Polycomb Repressive Complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Ezh2-IN-9 is compared with other EZH2 inhibitors such as Tazemetostat, GSK126, and MS177. While all these compounds target EZH2, this compound has unique structural features that may confer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties . For example:
Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma and follicular lymphoma.
GSK126: Another potent EZH2 inhibitor with high selectivity but different pharmacokinetic properties.
By comparing these compounds, researchers can identify the unique advantages of this compound and explore its potential for therapeutic applications.
Eigenschaften
Molekularformel |
C28H32ClF2N3O5S |
|---|---|
Molekulargewicht |
596.1 g/mol |
IUPAC-Name |
7-chloro-2-[4-(3,3-difluoroazetidine-1-carbonyl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H32ClF2N3O5S/c1-14-9-21(40-4)19(25(36)33-14)11-32-24(35)18-10-20(29)23-22(15(18)2)38-27(3,39-23)17-7-5-16(6-8-17)26(37)34-12-28(30,31)13-34/h9-10,16-17H,5-8,11-13H2,1-4H3,(H,32,35)(H,33,36) |
InChI-Schlüssel |
AVOQEGDMTMEEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)C(=O)N5CC(C5)(F)F)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

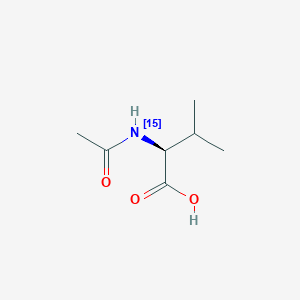
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
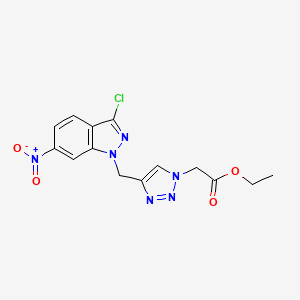

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
